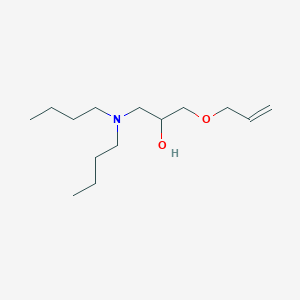
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a dibutylamino group and a prop-2-en-1-yloxy group attached to a propan-2-ol backbone
Métodos De Preparación
The synthesis of 1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of dibutylamine with an epoxide, such as glycidol, under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include aldehydes and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino or prop-2-en-1-yloxy groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used as a reagent in various biochemical assays and experiments. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique chemical structure makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings, adhesives, and other products.
Mecanismo De Acción
The mechanism of action of 1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed molecular interactions and pathways involved.
Comparación Con Compuestos Similares
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(Diethylamino)-3-(prop-2-en-1-yloxy)propan-2-ol: This compound has a similar structure but with diethylamino instead of dibutylamino. It may exhibit different chemical and biological properties due to the variation in the alkyl groups.
1-(Dibutylamino)-3-(methoxy)propan-2-ol: This compound has a methoxy group instead of a prop-2-en-1-yloxy group. The presence of different functional groups can influence the reactivity and applications of the compound.
1-(Dibutylamino)-3-(ethoxy)propan-2-ol: Similar to the previous compound, this one has an ethoxy group. The differences in the alkoxy groups can affect the compound’s solubility, stability, and reactivity.
Propiedades
Número CAS |
20734-37-6 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
1-(dibutylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C14H29NO2/c1-4-7-9-15(10-8-5-2)12-14(16)13-17-11-6-3/h6,14,16H,3-5,7-13H2,1-2H3 |
Clave InChI |
NYVHLABFRTXODG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(COCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


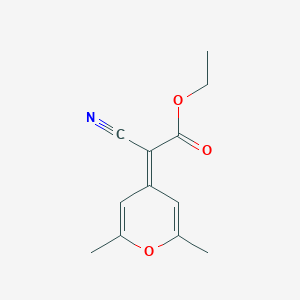

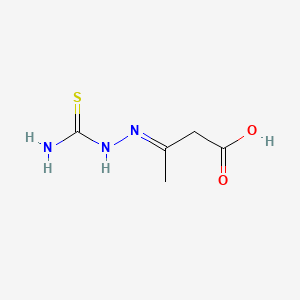
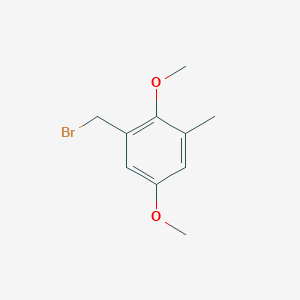
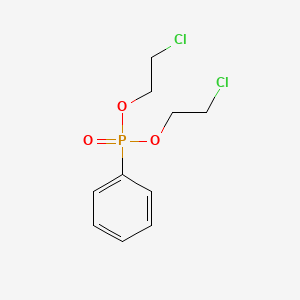
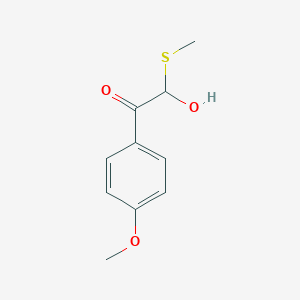
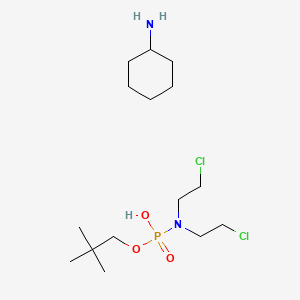
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
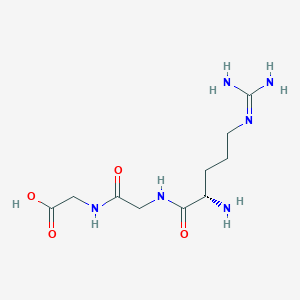

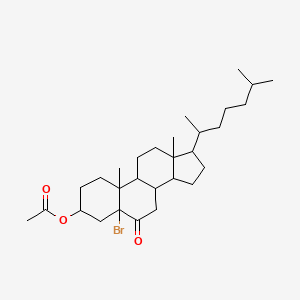

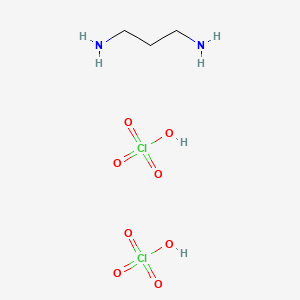
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
